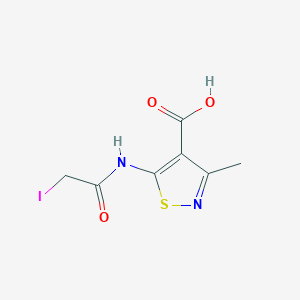
5-(2-Iodoacetamido)-3-methyl-1,2-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Iodoacetamido)-3-methyl-1,2-thiazole-4-carboxylic acid: is an organic compound that features a thiazole ring substituted with an iodoacetamido group, a methyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(2-Iodoacetamido)-3-methyl-1,2-thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.
Introduction of the Iodoacetamido Group: The iodoacetamido group can be introduced by reacting the thiazole derivative with iodoacetic acid or iodoacetamide under appropriate conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods:
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodoacetamido group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring and other functional groups can participate in oxidation and reduction reactions under suitable conditions.
Hydrolysis: The amide bond in the iodoacetamido group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alkoxides. Reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.
Oxidation and Reduction Products: Oxidized or reduced forms of the thiazole ring and other functional groups.
Hydrolysis Products: Carboxylic acids and amines resulting from the cleavage of the amide bond.
Scientific Research Applications
Chemistry:
Fluorescent Labeling: The compound can be used as a fluorescent label in biochemical assays due to its ability to react with thiol groups in proteins.
Synthesis of Complex Molecules: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Protein Modification: The iodoacetamido group can covalently modify cysteine residues in proteins, making it useful in studying protein structure and function.
Enzyme Inhibition: It can act as an inhibitor of cysteine proteases by alkylating the active site cysteine residue.
Medicine:
Drug Development: The compound’s ability to modify proteins makes it a potential candidate for developing drugs targeting specific proteins or enzymes.
Industry:
Bioconjugation: It is used in the bioconjugation of proteins and other biomolecules for various industrial applications, including diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of 5-(2-Iodoacetamido)-3-methyl-1,2-thiazole-4-carboxylic acid primarily involves the alkylation of thiol groups in proteins. The iodoacetamido group reacts with the thiol group of cysteine residues, forming a covalent bond and modifying the protein’s structure and function. This can inhibit the activity of enzymes, alter protein-protein interactions, and affect cellular signaling pathways.
Comparison with Similar Compounds
Iodoacetamide: Similar in structure, iodoacetamide is also used for alkylating thiol groups in proteins.
Iodoacetic Acid: Another related compound, iodoacetic acid, is used for similar purposes but has different reactivity and solubility properties.
N-(Iodoacetaminoethyl)-1-naphthylamine-5-sulfonic acid: This compound is used in fluorescence spectroscopy and shares the iodoacetamido functional group.
Uniqueness:
5-(2-Iodoacetamido)-3-methyl-1,2-thiazole-4-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical properties and reactivity compared to other iodoacetamido compounds. The combination of the thiazole ring with the iodoacetamido and carboxylic acid groups makes it a versatile compound for various applications in chemistry, biology, and medicine.
Properties
CAS No. |
62177-39-3 |
|---|---|
Molecular Formula |
C7H7IN2O3S |
Molecular Weight |
326.11 g/mol |
IUPAC Name |
5-[(2-iodoacetyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H7IN2O3S/c1-3-5(7(12)13)6(14-10-3)9-4(11)2-8/h2H2,1H3,(H,9,11)(H,12,13) |
InChI Key |
GBYYBZIFQYWYFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1C(=O)O)NC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















